6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine
CAS No.:
Cat. No.: VC17219471
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine -](/images/structure/VC17219471.png)
Specification
Molecular Formula | C9H13ClN2 |
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Molecular Weight | 184.66 g/mol |
IUPAC Name | 1-(6-chloro-2-methylpyridin-3-yl)-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C9H13ClN2/c1-7-8(6-12(2)3)4-5-9(10)11-7/h4-5H,6H2,1-3H3 |
Standard InChI Key | BRJLXCQMSPVMMQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=N1)Cl)CN(C)C |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name 6-chloro-3-[(dimethylamino)methyl]-2-methylpyridine defines its structure unambiguously:
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A pyridine ring serves as the core scaffold.
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Chlorine is bonded to position 6.
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A methyl group occupies position 2.
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A dimethylaminomethyl group (–CHN(CH)) is attached to position 3.
The molecular formula is CHClN, with a molecular weight of 198.66 g/mol and an exact mass of 198.066 g/mol. The presence of electron-withdrawing (Cl) and electron-donating (–CH, –CHN(CH)) groups creates a polarized electronic environment, influencing reactivity and solubility .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of 6-chloro-3-[(dimethylamino)methyl]-2-methylpyridine is documented, analogous routes for related pyridines suggest viable approaches:
Route 1: Nucleophilic Substitution
A plausible method involves reacting 2-methyl-6-chloro-3-(chloromethyl)pyridine with dimethylamine (HN(CH)) in the presence of a base (e.g., KCO) and a polar aprotic solvent like acetonitrile . This mirrors the synthesis of [(6-chloropyridin-3-yl)methyl]dimethylamine, where 2-chloro-5-(chloromethyl)pyridine undergoes substitution with dimethylamine to yield the target compound in 36% yield . Adapting this method would require synthesizing the precursor 2-methyl-6-chloro-3-(chloromethyl)pyridine, potentially via chlorination and alkylation of a 2-methylpyridine derivative.
Route 2: Multi-Step Functionalization
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Chlorination: Introduce chlorine at position 6 of 2,3-dimethylpyridine using Cl or SOCl.
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Bromination/Oxidation: Convert the 3-methyl group to a bromomethyl intermediate via radical bromination.
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Amination: Substitute the bromomethyl group with dimethylamine under mild conditions .
Reaction Conditions and Optimization
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Solvent: Acetonitrile or THF for solubility and stability.
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Catalysts/Additives: Potassium carbonate to neutralize HCl byproducts .
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Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Acidity and Basicity
The pyridine nitrogen (pK ≈ 5.2 in unsubstituted pyridine) is influenced by substituents:
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Chlorine (electron-withdrawing) decreases basicity (lowers pK).
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Methyl groups (electron-donating) increase basicity (raise pK).
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Dimethylaminomethyl group introduces a secondary amine (pK ≈ 10–11), enhancing water solubility in protonated form .
Predicted pK values:
Spectroscopic Data
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H NMR:
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Pyridine H-4: δ 8.3–8.5 ppm (deshielded by Cl).
–CHN(CH): δ 2.2–2.5 ppm (multiplet).
–N(CH): δ 2.1–2.3 ppm (singlet).
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C NMR:
Thermodynamic and Solubility Parameters
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